(S)-2-(DIBENZYLAMINO)PENTANE-1,5-DIOL
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Overview
Description
(S)-2-(DIBENZYLAMINO)PENTANE-1,5-DIOL is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a dibenzylamino group attached to a pentanediol backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(DIBENZYLAMINO)PENTANE-1,5-DIOL typically involves the reaction of dibenzylamine with a suitable chiral precursor. One common method is the reduction of a corresponding ketone or aldehyde using a chiral reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods ensure high yields and purity of the compound, making it suitable for further applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions: (S)-2-(DIBENZYLAMINO)PENTANE-1,5-DIOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines in the presence of base catalysts.
Major Products: The major products formed from these reactions include various chiral intermediates and derivatives that are useful in further synthetic applications.
Scientific Research Applications
(S)-2-(DIBENZYLAMINO)PENTANE-1,5-DIOL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme-catalyzed reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of (S)-2-(DIBENZYLAMINO)PENTANE-1,5-DIOL involves its interaction with specific molecular targets. The dibenzylamino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s chiral nature allows it to selectively bind to chiral centers in biological molecules, affecting their function and activity.
Comparison with Similar Compounds
- ®-2-(Dibenzylamino)-1,5-pentanediol
- (S)-2-(Dibenzylamino)-1,4-butanediol
- (S)-2-(Dibenzylamino)-1,6-hexanediol
Comparison: (S)-2-(DIBENZYLAMINO)PENTANE-1,5-DIOL is unique due to its specific chiral configuration and the length of its carbon chain. Compared to its analogs, it offers distinct reactivity and binding properties, making it particularly valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2S)-2-(dibenzylamino)pentane-1,5-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c21-13-7-12-19(16-22)20(14-17-8-3-1-4-9-17)15-18-10-5-2-6-11-18/h1-6,8-11,19,21-22H,7,12-16H2/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMJXJLQFBAPTD-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCCO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@@H](CCCO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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